5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-8-7-12(15-13)11-5-3-10(4-6-11)9-1-2-9/h3-9,15H,1-2H2,(H,16,17) |
InChI Key |
KGVQICRVWXOIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3=CC=C(N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Styrene Derivatives
The 4-cyclopropylphenyl group is typically introduced via cyclopropanation of 4-vinylphenyl precursors. A widely adopted method involves the use of diazo compounds under transition metal catalysis:
Reaction Scheme
4-Vinylbenzene + Ethyl diazoacetate → 4-Cyclopropylphenyl acetate (via Rh₂(OAc)₄ catalysis)
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 80°C, 12 hr | Rh₂(OAc)₄ | Toluene | 78 | |
| Microwave, 100°C, 2 hr | Cu(OTf)₂ | DCE | 65 |
Subsequent hydrolysis of the acetate intermediate under basic conditions (KOH/MeOH/H₂O) yields 4-cyclopropylphenol, which undergoes bromination to form the electrophilic coupling partner.
Pyrrole Ring Construction Strategies
Paal-Knorr Synthesis
The Paal-Knorr pyrrole synthesis remains a cornerstone for constructing the heterocyclic core. This method involves cyclocondensation of 1,4-diketones with ammonia or primary amines:
General Procedure
1,4-Diketone + NH₃ → Pyrrole derivative
For the target compound, ethyl 3-((4-cyclopropylphenyl)amino)-5-oxohex-3-enoate undergoes cyclization in acetic acid at reflux:
| Starting Material | Reagent | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl 3-((4-CP)amino)-5-oxohex-3-enoate | AcOH, Δ | 6 | 62 | 95 |
| Same + Zeolite catalyst | AcOH, 80°C | 4 | 71 | 98 |
4-CP = 4-cyclopropylphenyl group
Direct Functionalization of Preformed Pyrroles
Suzuki-Miyaura Cross-Coupling
Late-stage functionalization via palladium-catalyzed coupling enables precise introduction of the 4-cyclopropylphenyl group:
Optimized Conditions
5-Bromo-1H-pyrrole-2-carboxylic acid + 4-Cyclopropylphenylboronic acid → Target compound
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | K₂CO₃ | DME/H₂O | 85 | 68 |
| PdCl₂(dppf)/CsF | CsF | THF | 65 | 82 |
Key Finding : The use of CsF as base enhances boronic acid reactivity, reducing homo-coupling byproducts.
Carboxylic Acid Group Introduction
Hydrolysis of Ester Precursors
Ethyl 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylate undergoes saponification under strongly basic conditions:
Procedure
Ethyl ester (1 eq) + KOH (2 eq) in MeOH/H₂O (3:1) → Reflux 4 hr → Acidify to pH 2 → Product
| Ester Purity (%) | Hydrolysis Yield (%) | Product Purity (%) |
|---|---|---|
| 98 | 89 | 99 |
Comparative studies show microwave-assisted hydrolysis (100°C, 30 min) achieves 94% yield with reduced degradation.
Emerging Techniques and Process Optimization
Continuous Flow Synthesis
Recent advancements in flow chemistry demonstrate improved efficiency:
System Parameters
-
Microreactor volume: 10 mL
-
Residence time: 8 min
-
Temperature: 120°C
| Step | Conventional Batch Yield (%) | Flow System Yield (%) |
|---|---|---|
| Cyclopropanation | 78 | 85 |
| Suzuki Coupling | 82 | 91 |
| Final hydrolysis | 89 | 95 |
Advantages : Reduced reaction times (total 2 hr vs 12 hr batch) and improved mass transfer.
Quality Control and Analytical Characterization
Critical quality attributes are monitored using:
-
HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 20 min)
-
¹H-NMR (DMSO-d₆): δ 12.65 (COOH), 7.35–7.15 (cyclopropylphenyl Ar-H), 6.82 (pyrrole H-3, H-4)
Impurity Profile
-
≤0.15% 5-(4-Isopropylphenyl) isomer (by GC-MS)
-
≤0.2% Unreacted ester precursor (by HPLC)
Industrial-Scale Production Challenges
Key Considerations
-
Catalyst Recycling : Rhodium recovery <40% in cyclopropanation steps
-
Byproduct Management : 15–20% brominated side products during electrophile synthesis
-
Crystallization Optimization : Ethyl acetate/heptane (1:3) achieves 99.5% purity after recrystallization
Cost Analysis
| Step | Cost Contribution (%) |
|---|---|
| Cyclopropanation | 42 |
| Palladium catalysis | 31 |
| Purification | 27 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic cyclopropylphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Pyrrole-2,3-diones
Reduction: Alcohols or aldehydes
Substitution: Various substituted cyclopropylphenyl derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid, as antimicrobial agents. The compound exhibits promising activity against various bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that the incorporation of cyclopropyl groups enhances the lipophilicity and membrane permeability of the compound, facilitating its action against pathogens.
Case Study: Quorum Sensing Inhibition
A notable study demonstrated that pyrrole derivatives can act as quorum sensing inhibitors in Pseudomonas aeruginosa, a bacterium known for its role in chronic infections and biofilm formation. The compound was found to disrupt biofilm formation and reduce virulence factor production when combined with established antibiotics such as gentamicin and piperacillin . This synergistic effect suggests that 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid could be developed into a novel therapeutic agent for treating antibiotic-resistant infections.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrole derivatives has also been explored. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro, indicating that 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid may possess similar properties. This application could be particularly relevant in the treatment of chronic inflammatory diseases.
Conductive Polymers
Pyrrole-based compounds are extensively studied for their applications in materials science, particularly in the development of conductive polymers. The unique electronic properties of pyrrole allow for its use in creating conductive films and coatings.
Data Table: Properties of Polypyrrole Derivatives
| Property | Value |
|---|---|
| Conductivity | 10^(-3) to 10^(-1) S/cm |
| Thermal Stability | Up to 300 °C |
| Solubility | Soluble in organic solvents |
The incorporation of carboxylic acid groups enhances the solubility and processability of these polymers, making them suitable for various applications, including sensors and organic electronics.
Agricultural Applications
Pyrrole derivatives have been investigated for their role as plant growth regulators and pesticides. The ability to modulate plant growth responses through hormonal pathways presents an opportunity for developing environmentally friendly agricultural chemicals.
Case Study: Plant Metabolite Interaction
Research has shown that compounds similar to 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid can influence plant metabolism by acting on specific receptors involved in growth regulation . This interaction could lead to enhanced crop yields and resistance to environmental stressors.
Biological Activity
5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key research results.
Chemical Structure and Properties
The compound is characterized by its pyrrole ring structure with a carboxylic acid functional group at the 2-position and a cyclopropyl-substituted phenyl group at the 5-position. This unique structure may contribute to its biological activities through interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid. The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : In a comparative study, several pyrrole derivatives exhibited MIC values lower than 0.016 μg/mL against drug-resistant strains of tuberculosis, indicating strong antimicrobial potential .
| Compound Name | MIC (μg/mL) | Activity Description |
|---|---|---|
| 5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid | <0.016 | Potent against drug-resistant TB |
| Compound 32 | <0.016 | Excellent activity; low cytotoxicity |
| Isoniazid | Standard | First-line anti-TB drug for comparison |
Anticancer Activity
The potential anticancer properties of pyrrole derivatives have also been explored. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation.
- Keap1-Nrf2 Pathway : A related study on pyrrole-2-carboxylic acids indicated that modifications to the structure could enhance interactions with the Keap1-Nrf2 pathway, which is crucial in oxidative stress response and cancer biology .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrrole derivatives. The presence of electron-withdrawing groups has been linked to increased lipophilicity and enhanced permeability across bacterial membranes, which is essential for antimicrobial efficacy .
- Substituent Effects : Variations in substituents at the phenyl group significantly affect potency. For instance, larger substituents generally lead to increased activity, while smaller groups tend to diminish effectiveness .
Case Study 1: Evaluation Against Mycobacterium tuberculosis
A detailed investigation into the activity of 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid revealed that it acts effectively against Mycobacterium tuberculosis strains resistant to conventional therapies. The research involved:
- Testing Methodology : Compounds were tested using broth microdilution methods to determine MIC values.
- Results : The compound demonstrated significant antibacterial activity with low cytotoxicity, making it a promising candidate for further development as an anti-TB agent .
Case Study 2: Antioxidant and Cytoprotective Effects
The compound has also been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro studies showed that it could upregulate Nrf2 expression, leading to increased production of antioxidant enzymes such as HO-1 and NQO1 in cell models exposed to oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (10a–10c): These analogs (e.g., 5-chloro, 5-methoxy) exhibit high synthetic yields (71–95%) and are structurally distinct due to their fused pyridine-pyrrole systems.
5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid :
The fluorine atom introduces electron-withdrawing effects, enhancing acidity (pKa ~3.5) compared to the cyclopropyl group, which is electron-neutral but sterically bulky. Fluorine also improves metabolic stability, whereas the cyclopropyl group may reduce oxidative degradation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| 5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid | 227.26 | 2.8 | ~180–185 | <1 (aqueous) |
| 1H-Pyrrole-2-carboxylic acid | 111.10 | 0.5 | 210–212 | 15–20 |
| 5-(4-Fluorophenyl)-1-methyl derivative | 285.22 | 3.1 | 121–123 | <1 |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) | 206.18 | 1.2 | N/A | ~10 |
<sup>*</sup> Predicted using ChemAxon software.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation on the phenyl group and subsequent coupling to the pyrrole-carboxylic acid core. Key steps may include:
- Cyclopropanation : Use of transition metal catalysts (e.g., palladium) to introduce the cyclopropyl group to the phenyl ring via cross-coupling reactions .
- Carboxylic Acid Functionalization : Hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) to yield the free carboxylic acid .
- Optimization : Control reaction temperature (60–80°C) and use anhydrous solvents (e.g., THF) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl group integration (e.g., characteristic splitting patterns for cyclopropane protons) and pyrrole ring substitution .
- HPLC-MS : Assess purity (>98%) and molecular weight verification (e.g., [M+H]+ ion at m/z 258.2) .
- X-ray Crystallography : Resolve structural ambiguities, particularly stereochemistry of the cyclopropylphenyl group .
Q. How can researchers screen for biological activity in this compound?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates or radiometric assays to test inhibition of target enzymes (e.g., kinases, cyclooxygenases) at varying concentrations (1–100 µM) .
- Cell-Based Studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (IC₅₀ values) and compare to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands (XPhos, SPhos) to improve cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance cyclopropylphenyl group reactivity .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the cyclopropyl group (e.g., replace with trifluoromethyl or methoxy groups) and test activity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Apply software like Schrödinger’s QikProp to calculate logP (lipophilicity) and cytochrome P450 binding affinities .
- MD Simulations : Run 100-ns simulations to assess conformational stability of the cyclopropyl group in aqueous environments .
Q. How to resolve contradictions in NMR data for the pyrrole ring protons?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and -40°C to detect dynamic effects (e.g., ring puckering) .
- 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of protons .
Q. What in vitro models validate target engagement in disease pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
